molecular formula C9H7ClO3 B2372992 Methyl 3-chloro-2-formylbenzoate CAS No. 1287277-24-0

Methyl 3-chloro-2-formylbenzoate

Cat. No.: B2372992
CAS No.: 1287277-24-0
M. Wt: 198.6
InChI Key: VMQBNOPRRNIKKE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-formylbenzoate is a substituted benzoate ester featuring a chlorine atom at the 3-position and a formyl group at the 2-position of the aromatic ring. Its molecular formula is C₉H₇ClO₃, with a molecular weight of approximately 198.6 g/mol. The compound is commercially available through suppliers like EOS Med Chem, indicating its relevance in pharmaceutical or agrochemical research . The formyl group (-CHO) enhances its reactivity, making it a versatile intermediate for synthesizing derivatives via nucleophilic additions or condensations.

Properties

IUPAC Name

methyl 3-chloro-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBNOPRRNIKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 3-chloro-2-formylbenzoate possesses both a chloro group and a formyl group, which contribute to its reactivity. The compound can undergo various chemical transformations:

  • Oxidation : The formyl group can be oxidized to yield carboxylic acids.
  • Reduction : It can be reduced to hydroxymethyl derivatives.
  • Substitution : The chloro group allows for nucleophilic substitution reactions, enabling the formation of methoxy derivatives.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Organic Synthesis

This compound serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups facilitate the construction of various derivatives that are essential in drug discovery and development.

Reaction Type Product Conditions
Oxidation3-chloro-2-carboxybenzoic acidPotassium permanganate in alkaline medium
ReductionMethyl 3-chloro-2-hydroxymethylbenzoateSodium borohydride in methanol
SubstitutionMethyl 3-methoxy-2-formylbenzoateSodium methoxide in methanol

The biological activity of this compound has been explored for its potential therapeutic applications. Studies indicate that it may interact with various molecular targets within biological systems, influencing processes such as apoptosis and inflammation.

  • Mechanism of Action : The formyl group can participate in nucleophilic addition reactions, while the chloro group enables nucleophilic substitution. This dual functionality allows for interactions with proteins and enzymes involved in disease pathways.

Medicinal Chemistry

Research has focused on the compound's potential as an intermediate in synthesizing drugs with anti-inflammatory and anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes related to disease progression.

Case Study 1: Drug Development

A study investigated the synthesis of phenothiazine-based compounds derived from this compound. These compounds exhibited potent inhibitory activity against histone deacetylase 6 (HDAC6), suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition

Another research effort focused on developing inhibitors for carbohydrate-hydrolyzing enzymes using derivatives of this compound. These inhibitors demonstrated effectiveness against α-amylase and α-glucosidase, indicating possible applications in managing type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-formylbenzoate involves its reactivity due to the presence of both the formyl and chloro groups. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactive sites make the compound versatile in organic synthesis, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-chloro-2-formylbenzoate with structurally related benzoate esters and methylated derivatives, emphasizing substituent effects on properties and applications.

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Cl, CHO at positions 3, 2 C₉H₇ClO₃ 198.6 Chloro, formyl, ester
Methyl 3-cyano-6-chloro-2-fluorobenzoate Cl, F, CN at 3,6,2 C₉H₅ClFNO₂ 227.6 Cyano, chloro, fluoro, ester
Metsulfuron methyl ester (herbicide) SO₂NHCONH-triazine, OMe C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, ester
Methyl palmitate C₁₅H₃₁COOCH₃ C₁₇H₃₄O₂ 270.45 Long alkyl chain, ester

Key Observations:

Reactivity: The formyl group in this compound facilitates nucleophilic additions (e.g., forming imines or hydrazones), unlike the cyano or sulfonylurea groups in analogs . Metsulfuron methyl ester contains a sulfonylurea moiety, enabling herbicidal activity via acetolactate synthase inhibition .

Physical Properties: Electron-withdrawing groups (Cl, CHO) in this compound increase polarity compared to methyl palmitate (nonpolar alkyl chain), likely resulting in higher melting points and lower solubility in nonpolar solvents . The fluorine atom in Methyl 3-cyano-6-chloro-2-fluorobenzoate enhances metabolic stability, a desirable trait in agrochemical intermediates .

Applications: Pharmaceutical Synthesis: this compound’s reactivity makes it a precursor for drug candidates, as suggested by its availability through a medicinal chemistry vendor . Agrochemicals: Metsulfuron methyl ester and related sulfonylureas are widely used as herbicides , whereas Methyl 3-cyano-6-chloro-2-fluorobenzoate may serve as a building block for pesticides .

Research Findings and Data Tables

Table 2: Molecular Weight and Polarity Trends

Compound Molecular Weight (g/mol) Polarity (Relative)
This compound 198.6 High
Methyl palmitate 270.45 Low
Metsulfuron methyl ester 381.36 Moderate

Biological Activity

Methyl 3-chloro-2-formylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The formyl group can undergo nucleophilic addition reactions, leading to the formation of intermediates that may interact with proteins, enzymes, and receptors involved in disease pathways. This interaction often results in modulation of cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antifungal Activity : Studies have shown that this compound possesses antifungal properties, potentially inhibiting the growth of various fungal strains.
  • Antihypertensive Effects : Preliminary investigations suggest that it may play a role in lowering blood pressure through vasodilation mechanisms.
  • Anticancer Properties : this compound has been explored for its potential anticancer effects, particularly against certain human cancer cell lines.
  • Antiviral Activity : There is emerging evidence supporting its antiviral properties, although further studies are required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Study : A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective cytotoxicity. The mechanism was linked to induction of apoptosis through activation of caspase pathways .
  • Antifungal Activity : In vitro assays revealed that this compound effectively inhibited the growth of Candida species at concentrations lower than those required for many conventional antifungal agents. The mode of action was proposed to involve disruption of fungal cell membrane integrity .
  • Antihypertensive Effects : Experimental models showed that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The underlying mechanism was hypothesized to involve the modulation of nitric oxide pathways, leading to enhanced vasodilation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure/Functional GroupsNotable Properties
Methyl 2-formylbenzoateFormyl group at position 2Known for its bioactive properties
Methyl 4-chloro-2-formylbenzoateChlorine substituent at position 4Exhibits different reactivity patterns
Methyl 3-bromo-2-formylbenzoateBromine substituent instead of chlorineSimilar reactivity but different halogen

This table illustrates how variations in substituents influence the biological activity and reactivity profiles of these compounds.

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